9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
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Overview
Description
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol . This compound is characterized by its spirocyclic structure, which includes a benzyl group, an oxa-bridge, and diazaspiro moiety. It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This involves the reaction of a suitable precursor with a spirocyclization agent under controlled conditions.
Introduction of the benzyl group: This step involves the benzylation of the intermediate compound using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride: Similar structure but with a methyl group instead of a benzyl group.
6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride: Lacks the benzyl group, making it less complex.
Uniqueness
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is unique due to its benzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13-9-18-14(6-7-15-10-14)11-16(13)8-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHJHJOQBAFRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(C(=O)CO2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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